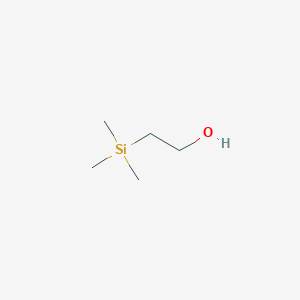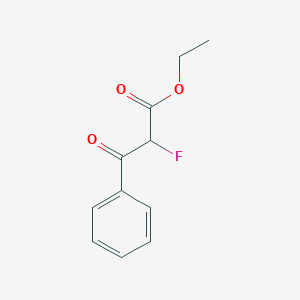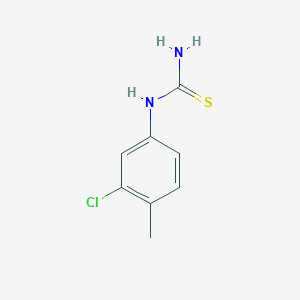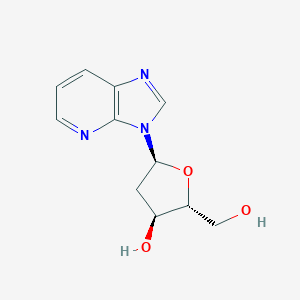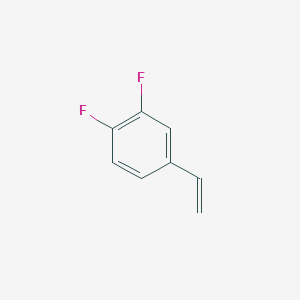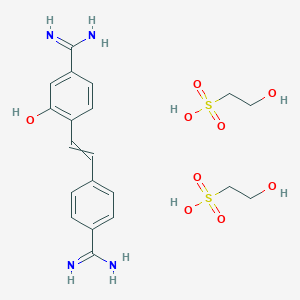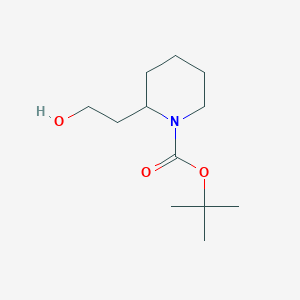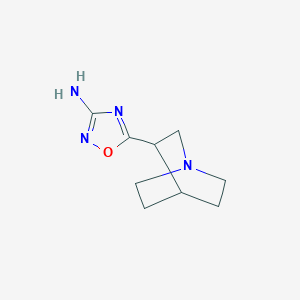
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine, commonly known as AOQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AOQ belongs to the class of quinuclidine derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.
作用机制
The exact mechanism of action of AOQ is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including acetylcholine, serotonin, and dopamine. AOQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is associated with improved cognitive function. AOQ has also been found to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
生化和生理效应
The biochemical and physiological effects of AOQ are diverse and depend on the dose and route of administration. AOQ has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. It has also been found to protect against radiation-induced damage in cells. Additionally, AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using AOQ in lab experiments is its relatively simple synthesis method. AOQ can be synthesized in a few steps using readily available starting materials. Additionally, AOQ has been found to exhibit a variety of biological activities, making it a versatile compound for investigating various pharmacological effects. However, one limitation of using AOQ in lab experiments is its limited solubility in water. This can make it difficult to administer AOQ to animal models or to study its pharmacokinetics.
未来方向
There are several future directions for the study of AOQ. One potential direction is to investigate its potential use as a radioprotective agent. AOQ has been shown to protect against radiation-induced damage in cells, and further studies could explore its potential use in protecting against radiation-induced injury in humans. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could explore its potential use in humans. Additionally, further studies could investigate the mechanism of action of AOQ and its potential use in the treatment of other diseases, such as epilepsy and depression.
合成方法
The synthesis of AOQ involves the reaction of 3-aminooxadiazole with quinuclidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields AOQ as a white crystalline solid. The purity of AOQ can be enhanced by recrystallization from a suitable solvent.
科学研究应用
AOQ has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. AOQ has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Additionally, AOQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
属性
CAS 编号 |
114724-42-4 |
|---|---|
产品名称 |
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine |
分子式 |
C9H14N4O |
分子量 |
194.23 g/mol |
IUPAC 名称 |
5-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C9H14N4O/c10-9-11-8(14-12-9)7-5-13-3-1-6(7)2-4-13/h6-7H,1-5H2,(H2,10,12) |
InChI 键 |
MUJAUZIHWPUKFL-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
规范 SMILES |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
同义词 |
3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine L 660863 L-660,863 L-660863 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
